molecular formula C11H15NO2 B2410001 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline CAS No. 250156-42-4

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2410001
CAS No.: 250156-42-4
M. Wt: 193.246
InChI Key: AJDOKGRDXNRWBH-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It belongs to the class of tetrahydroquinolines, which are hydrogenated derivatives of quinoline. This compound is characterized by the presence of two methoxy groups at the 5th and 7th positions of the tetrahydroquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically proceeds under acidic conditions and elevated temperatures to yield the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds .

Scientific Research Applications

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug design and development, particularly for targeting neurological disorders and infectious diseases.

    Industry: It is used in the development of dyes, antioxidants, and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5th and 7th positions enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h6-7,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDOKGRDXNRWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250156-42-4
Record name 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline
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